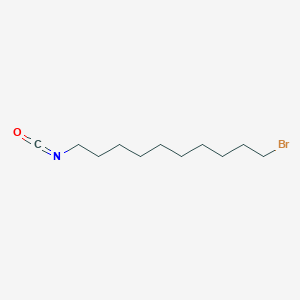
1-Bromo-10-isocyanatodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-10-isocyanatodecane is an organic compound with the molecular formula C11H20BrNO. It is characterized by the presence of a bromine atom and an isocyanate group attached to a decane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-10-isocyanatodecane can be synthesized through a multi-step process involving the bromination of decane followed by the introduction of the isocyanate group. The bromination step typically involves the reaction of decane with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under controlled conditions. The resulting 1-bromodecane is then reacted with phosgene (COCl2) to introduce the isocyanate group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and isocyanation steps are carefully monitored to minimize by-products and ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-10-isocyanatodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form urea derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. Typical conditions involve refluxing in an appropriate solvent such as acetonitrile.
Addition Reactions: Reagents like primary amines (R-NH2) are used under mild conditions to form urea derivatives.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Addition Reactions: Urea derivatives are the major products.
Reduction Reactions: Amines and alcohols are formed as major products.
Scientific Research Applications
1-Bromo-10-isocyanatodecane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-10-isocyanatodecane involves the reactivity of its bromine and isocyanate groups. The bromine atom can participate in nucleophilic substitution reactions, while the isocyanate group can react with nucleophiles to form stable urea or carbamate derivatives. These reactions can modify biological molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-10-isocyanatoundecane: Similar structure with an additional carbon atom in the chain.
1-Bromo-9-isocyanatononane: Similar structure with one less carbon atom in the chain.
1-Chloro-10-isocyanatodecane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-10-isocyanatodecane is unique due to its specific chain length and the presence of both bromine and isocyanate functional groups. This combination of features makes it particularly useful in synthetic chemistry and biological studies .
Properties
CAS No. |
685109-74-4 |
|---|---|
Molecular Formula |
C11H20BrNO |
Molecular Weight |
262.19 g/mol |
IUPAC Name |
1-bromo-10-isocyanatodecane |
InChI |
InChI=1S/C11H20BrNO/c12-9-7-5-3-1-2-4-6-8-10-13-11-14/h1-10H2 |
InChI Key |
JABMOTKYSZIHRN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCBr)CCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


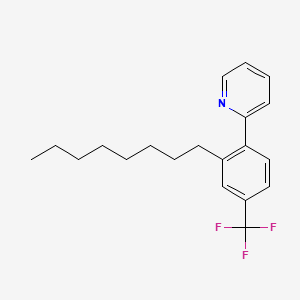
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
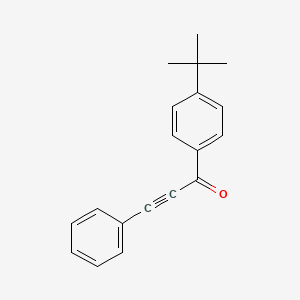

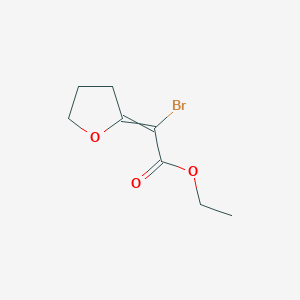
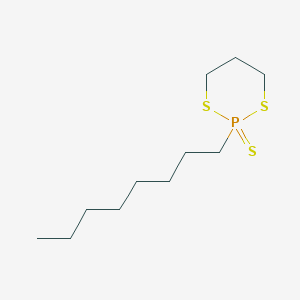

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
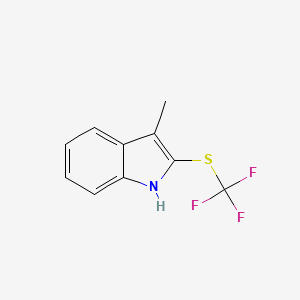
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)
![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
